Introduction: The Strategic Importance of Sterically Hindered Boronic Acids in Modern Synthesis
Introduction: The Strategic Importance of Sterically Hindered Boronic Acids in Modern Synthesis
An In-depth Technical Guide to (3,5-Diisopropylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(3,5-Diisopropylphenyl)boronic acid, bearing the CAS Number 263397-82-6 , is a pivotal reagent in contemporary organic synthesis, particularly valued for its role in constructing sterically congested biaryl systems.[1][2] Its unique structural feature—two bulky isopropyl groups flanking the boronic acid moiety—imparts distinct reactivity and selectivity profiles that are highly sought after in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in challenging cross-coupling reactions, offering field-proven insights for its effective utilization.
The strategic placement of the isopropyl groups is not merely an incidental structural feature; it is a design element that allows chemists to probe and create specific three-dimensional molecular architectures. In drug development, for instance, such steric hindrance can be instrumental in modulating the binding affinity of a molecule to a biological target, potentially enhancing potency or reducing off-target effects.[3] This guide will delve into the causality behind the experimental choices when using this reagent, providing a framework for its rational application in complex synthetic challenges.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of (3,5-Diisopropylphenyl)boronic acid is fundamental to its handling, storage, and application. The data presented below has been consolidated from various supplier and literature sources.
| Property | Value | Source(s) |
| CAS Number | 263397-82-6 | [1] |
| Molecular Formula | C₁₂H₁₉BO₂ | [1] |
| Molecular Weight | 206.09 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 142-144 °C | [1] |
| Purity | Typically ≥95% | |
| Storage Conditions | Store under inert atmosphere at 2-8 °C | |
| InChI Key | LHMPHKBDIKUKRC-UHFFFAOYSA-N | [1] |
| Safety Information | Signal Word: Warning Hazard Statements: H302, H315, H319 |
Synthesis of (3,5-Diisopropylphenyl)boronic acid: A Methodological Overview
The synthesis of (3,5-Diisopropylphenyl)boronic acid typically follows a well-established pathway for the preparation of arylboronic acids: the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. A common and effective method starts from 1-bromo-3,5-diisopropylbenzene.
The causality behind this experimental choice lies in the reliability of generating a Grignard or organolithium reagent from the corresponding aryl bromide. The subsequent reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, forms a boronate ester. This intermediate is then hydrolyzed under acidic conditions to yield the final boronic acid. A detailed protocol for a similar synthesis is described in the European Journal of Organic Chemistry[1]. A general representation of this synthetic route is as follows:
-
Formation of the Organometallic Reagent: 1-Bromo-3,5-diisopropylbenzene is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the Grignard reagent, or with an organolithium reagent (like n-butyllithium) at low temperatures (-78 °C) to form the corresponding aryllithium species. The choice of an inert atmosphere (e.g., argon or nitrogen) is critical to prevent quenching of the highly reactive organometallic intermediate by atmospheric oxygen or moisture.
-
Borylation: The freshly prepared organometallic reagent is then added to a solution of a trialkyl borate (e.g., triisopropyl borate) at low temperature. The low temperature is maintained to control the exothermicity of the reaction and prevent side reactions.
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Hydrolysis: The resulting boronate ester is carefully hydrolyzed with an aqueous acid (e.g., hydrochloric acid) to yield (3,5-Diisopropylphenyl)boronic acid as a solid product, which can then be purified by recrystallization.
Application in Suzuki-Miyaura Cross-Coupling: Overcoming Steric Challenges
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4][5] (3,5-Diisopropylphenyl)boronic acid is a particularly valuable substrate for this reaction when the goal is to synthesize sterically hindered biaryl compounds. The bulky isopropyl groups can, however, present a significant challenge, potentially slowing down key steps in the catalytic cycle, such as transmetalation and reductive elimination.
To overcome these steric impediments, careful selection of the catalyst, ligand, base, and solvent is paramount. For sterically demanding couplings, palladium catalysts supported by bulky, electron-rich phosphine ligands are often employed.[6][7] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly reactive in the oxidative addition step.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura reaction is depicted below. The key steps are:
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Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][8]
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling with a Sterically Hindered Substrate
This protocol is a representative example for the coupling of (3,5-Diisopropylphenyl)boronic acid with an aryl bromide, adapted from methodologies for sterically hindered substrates.[6][9]
Objective: To synthesize 2-(3,5-diisopropylphenyl)pyridine from 2-bromopyridine and (3,5-Diisopropylphenyl)boronic acid.
Materials:
-
(3,5-Diisopropylphenyl)boronic acid (1.2 mmol)
-
2-Bromopyridine (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
A bulky phosphine ligand (e.g., SPhos or XPhos, 0.024 mmol, 2.4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask, add (3,5-Diisopropylphenyl)boronic acid (1.2 mmol), 2-bromopyridine (1.0 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.024 mmol) in 2 mL of dioxane. Stir for 10 minutes at room temperature to pre-form the catalyst.
-
-
Reaction Execution:
-
Transfer the catalyst solution to the Schlenk flask containing the substrates and base using a syringe.
-
Rinse the vial with the remaining dioxane (3 mL) and add it to the reaction flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
-
Self-Validating System: The success of this protocol relies on the exclusion of air and moisture, the pre-formation of the active catalyst, and the use of a strong base and a suitable bulky ligand to facilitate the challenging coupling. A negative control (a reaction run without the palladium catalyst) should yield no product, confirming the catalytic nature of the process.
The Role of (3,5-Diisopropylphenyl)boronic acid in Drug Development
Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs, such as bortezomib, featuring this moiety.[3] The boron atom can form reversible covalent bonds with nucleophilic residues (like serine) in the active sites of enzymes, leading to potent and specific inhibition.
The 3,5-diisopropylphenyl scaffold offers several advantages in drug design:
-
Lipophilicity and Steric Bulk: The isopropyl groups increase the lipophilicity of the molecule, which can enhance cell membrane permeability. Furthermore, the defined steric bulk can be used to achieve selective binding to a target protein by occupying specific hydrophobic pockets, thereby improving potency and reducing off-target effects.
-
Modulation of Electronic Properties: While not as strongly electron-donating as methoxy groups, the isopropyl groups do have a modest electron-donating effect, which can influence the pKa of the boronic acid and its reactivity.
-
Synthetic Handle: The boronic acid group itself is a versatile synthetic handle for building more complex molecules through reactions like Suzuki-Miyaura coupling, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]
The use of sterically hindered boronic acids like the title compound allows medicinal chemists to fine-tune the three-dimensional shape and physicochemical properties of drug candidates, which is a critical aspect of modern rational drug design.
Conclusion
(3,5-Diisopropylphenyl)boronic acid is more than just a building block; it is a strategic tool for the construction of complex, sterically hindered molecules that are often inaccessible through other synthetic routes. Its utility in the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, is well-established, particularly when rational choices are made regarding reaction conditions to overcome the inherent steric challenges. For researchers in drug discovery and materials science, a deep understanding of the properties and reactivity of this compound opens up new avenues for the design and synthesis of novel, high-value molecular architectures.
References
- BenchChem. (n.d.). Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.
-
Chem-Info. (n.d.). 3,5-diisopropylboronic acid - 263397-82-6 - Structure, Synthesis, Properties. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. The Royal Society of Chemistry.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC.
- Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609.
- A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (n.d.). RSC Publishing.
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (n.d.). Google Patents.
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of boronic esters derived from boronic and diboronic acids and tartrate deriv
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC.
- Chemical Synthesis of Boronic Derivatives (3-5). (n.d.).
- Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from Andrew G. Myers Research Group, Harvard University.
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025). Research Square.
- Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. (n.d.).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. (2020). MDPI.
- (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses Procedure.
- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022). PMC.
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